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molecular formula C18H18F3NO3 B051151 4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol CAS No. 681482-81-5

4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol

Cat. No. B051151
M. Wt: 353.3 g/mol
InChI Key: KXHMPYHAQBAPJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07750156B2

Procedure details

261 mg of 4-(4-trifluoromethoxyphenoxy)piperidine and 224 mg of 1,4-cyclohexanedione were heated under reflux in 5 ml of ethanol and reacted for 7 hours. After concentrating the reaction mixture under reduced pressure, the resultant was separated by silica gel column chromatography (n-hexane:ethyl acetate=3:1) and 154.9 mg of 1-(4-hydroxyphenyl)-4-(4-trifluoromethoxyphenoxy)piperidine was obtained (yield 43.8%).
Quantity
261 mg
Type
reactant
Reaction Step One
Quantity
224 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([F:17])[O:3][C:4]1[CH:16]=[CH:15][C:7]([O:8][CH:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)=[CH:6][CH:5]=1.[C:19]1(=O)[CH2:24][CH2:23][C:22](=[O:25])[CH2:21][CH2:20]1>C(O)C>[OH:25][C:22]1[CH:23]=[CH:24][C:19]([N:12]2[CH2:11][CH2:10][CH:9]([O:8][C:7]3[CH:15]=[CH:16][C:4]([O:3][C:2]([F:1])([F:17])[F:18])=[CH:5][CH:6]=3)[CH2:14][CH2:13]2)=[CH:20][CH:21]=1

Inputs

Step One
Name
Quantity
261 mg
Type
reactant
Smiles
FC(OC1=CC=C(OC2CCNCC2)C=C1)(F)F
Name
Quantity
224 mg
Type
reactant
Smiles
C1(CCC(CC1)=O)=O
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted for 7 hours
Duration
7 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating the reaction mixture under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resultant was separated by silica gel column chromatography (n-hexane:ethyl acetate=3:1)

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)N1CCC(CC1)OC1=CC=C(C=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 154.9 mg
YIELD: PERCENTYIELD 43.8%
YIELD: CALCULATEDPERCENTYIELD 43.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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